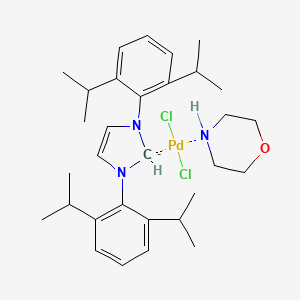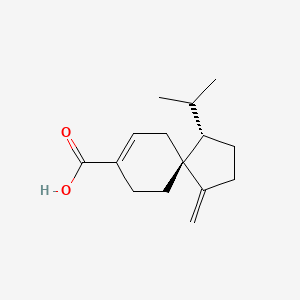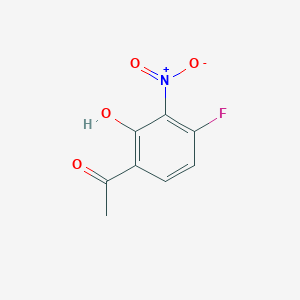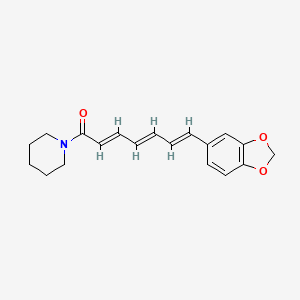
Piperettine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperettine is a naturally occurring alkaloid found in various species of the Piper genus, particularly in black pepper (Piper nigrum). It is known for its distinctive pungent taste and has been studied for its potential pharmacological properties. The molecular formula of this compound is C19H21NO3, and it has a molecular weight of 311.38 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Piperettine can be synthesized through several methods. One common synthetic route involves the reaction of piperic acid chloride with piperidine. This reaction typically requires anhydrous conditions and a suitable solvent such as dichloromethane. The reaction is carried out at low temperatures to prevent decomposition of the reactants .
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources, such as black pepper. The extraction process includes grinding the pepper seeds to a fine powder, followed by solvent extraction using ethanol or methanol. The extract is then purified through crystallization or chromatography techniques to obtain pure this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Piperettine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound oxide.
Reduction: Reduction of this compound can yield this compound alcohol.
Substitution: this compound can undergo substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or platinum oxide.
Major Products Formed
Oxidation: this compound oxide
Reduction: this compound alcohol
Substitution: Various substituted this compound derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and antioxidant properties.
Industry: Utilized in the production of flavoring agents and as a bioactive compound in agricultural products
Wirkmechanismus
Piperettine exerts its effects through multiple molecular targets and pathways. It interacts with various enzymes and receptors, modulating their activity. For instance, this compound has been shown to inhibit the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism. It also affects signaling pathways such as the NF-κB and MAPK pathways, which are involved in inflammation and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Piperettine is often compared with other similar alkaloids such as Piperine and Piperylin. While all these compounds share a common structural motif, this compound is unique due to its specific molecular interactions and biological activities. For example:
Piperine: Known for its bioavailability-enhancing properties.
Piperylin: Studied for its neuroprotective effects.
This compound’s distinct chemical structure and pharmacological profile make it a valuable compound for further research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
583-34-6 |
|---|---|
Molekularformel |
C19H21NO3 |
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
(2E,4E,6E)-7-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylhepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C19H21NO3/c21-19(20-12-6-3-7-13-20)9-5-2-1-4-8-16-10-11-17-18(14-16)23-15-22-17/h1-2,4-5,8-11,14H,3,6-7,12-13,15H2/b2-1+,8-4+,9-5+ |
InChI-Schlüssel |
DLKOUKNODPCIHZ-UMYWTXKFSA-N |
Isomerische SMILES |
C1CCN(CC1)C(=O)/C=C/C=C/C=C/C2=CC3=C(C=C2)OCO3 |
Kanonische SMILES |
C1CCN(CC1)C(=O)C=CC=CC=CC2=CC3=C(C=C2)OCO3 |
melting_point |
148 °C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080481.png)
![4-[(3R,5R,7S)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl](113C)pentanoic acid](/img/structure/B14080486.png)
![(3AS,8aR)-2-(5,6,7,8-tetrahydroquinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B14080497.png)
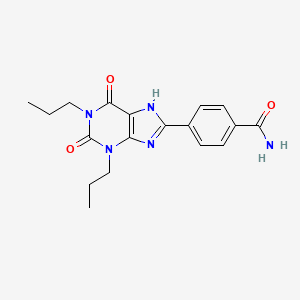
![3-oxo-3-[[(10E,20E)-5,7,9,19,23,25,27,31,33,34,35-undecahydroxy-8,10,14,18,22,26,30-heptamethyl-15-[(Z)-4-methyl-10-[(N'-methylcarbamimidoyl)amino]dec-4-en-2-yl]-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,20-dien-3-yl]oxy]propanoic acid](/img/structure/B14080511.png)
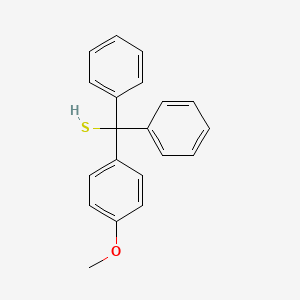
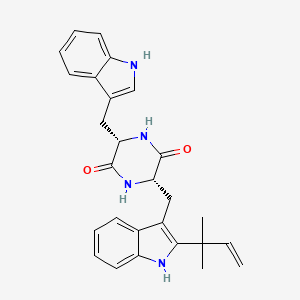
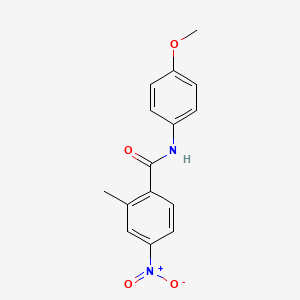
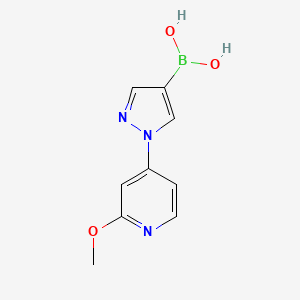
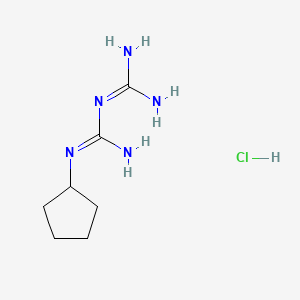
![1,3-Dithiolo[4,5-f][1,3,5]trithiepin-2-thione](/img/structure/B14080570.png)
